VEGF Receptor 2 Kinase Inhibitor I
描述
VEGFR 2 激酶抑制剂 I 是一种靶向血管内皮生长因子受体 2 (VEGFR-2) 的化合物,VEGFR-2 是一种参与血管生成和淋巴管生成的受体酪氨酸激酶。 通过抑制 VEGFR-2,该化合物可以减少新血管的形成,这对治疗各种癌症至关重要 .
生化分析
Biochemical Properties
VEGF Receptor 2 Kinase Inhibitor I interacts with various enzymes and proteins. The primary interaction is with the VEGF receptor 2 (VEGFR2), a key regulator of tumor angiogenesis . The compound binds competitively to the ATP-site of the tyrosine kinase domain of VEGFR2 . This interaction inhibits the kinase activity of VEGFR2, thereby reducing angiogenesis or lymphangiogenesis, leading to anticancer activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s primary effect is the inhibition of VEGF-induced KDR (VEGFR-2) signaling in human endothelial cells in vitro . This inhibition disrupts the VEGF/VEGFR-2 system, which mediates a series of signaling cascade pathways involved in endothelial cell proliferation, migration, and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound binds to the IgD2 and IgD3 of VEGFR-2, inducing the dimerization of the receptor, subsequently activating and trans-autophosphorylating the tyrosine kinase, and then initiating the intracellular signaling cascades . This process leads to the inhibition of VEGF/VEGFR-2 signaling, thereby preventing the proliferation, migration, and survival of vascular endothelial cells expressing VEGFR-2 .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with the VEGF/VEGFR-2 system, which plays a crucial role in vasculogenesis and angiogenesis
准备方法
合成路线和反应条件: VEGFR 2 激酶抑制剂 I 的合成通常涉及多个步骤,包括关键中间体的形成及其随后的功能化。 例如,一种常见的路线涉及使用烟酰胺衍生物,这些衍生物是通过涉及亚硫酰氯、苯胺衍生物和使用钯碳作为催化剂的氢化的反应合成的 .
工业生产方法: VEGFR 2 激酶抑制剂 I 的工业生产通常采用大规模有机合成技术,确保高产率和纯度。 该过程可能涉及使用自动化反应器和连续流系统来优化反应条件并最大程度地减少副产物 .
化学反应分析
反应类型: VEGFR 2 激酶抑制剂 I 经历各种化学反应,包括:
氧化: 这种反应可以通过过氧化氢或高锰酸钾等氧化剂来促进。
还原: 还原反应通常涉及使用钯碳等催化剂的氢化。
常用试剂和条件:
氧化: 过氧化氢,高锰酸钾。
还原: 氢气,钯碳。
取代: 卤代中间体,胺类或硫醇类等亲核试剂.
科学研究应用
VEGFR 2 激酶抑制剂 I 在科学研究中有广泛的应用:
作用机制
VEGFR 2 激酶抑制剂 I 通过与 VEGFR-2 酪氨酸激酶域的 ATP 结合位点结合来发挥其作用。这种结合阻止了受体的自身磷酸化,从而抑制了参与细胞增殖、迁移和存活的下游信号通路。 主要分子靶标包括 VEGFR-2 受体以及相关的信号分子,如磷脂酰肌醇 3-激酶和蛋白激酶 B .
类似化合物:
索拉非尼: 一种口服药物,抑制 VEGFR-2 和其他激酶,用于治疗晚期肾细胞癌.
舒尼替尼: 另一种口服药物,靶向多个 VEGF 受体,用于治疗各种癌症.
帕唑帕尼、凡德他尼、阿西替尼、瑞戈非尼、尼达尼布、仑伐替尼、阿帕替尼: 这些化合物也抑制 VEGFR-2,并用于不同的癌症治疗.
独特性: VEGFR 2 激酶抑制剂 I 在对 VEGFR-2 的高选择性方面是独一无二的,这使得能够更具针对性地抑制血管生成,与其他多靶点抑制剂相比,潜在的副作用更少 .
相似化合物的比较
Sorafenib: An oral drug that inhibits VEGFR-2 and other kinases, used in the treatment of advanced renal cell carcinoma.
Sunitinib: Another oral drug that targets multiple VEGF receptors and is used for various cancers.
Pazopanib, Vandetanib, Axitinib, Regorafenib, Nintenanib, Lenvatinib, Apatinib: These compounds also inhibit VEGFR-2 and are used in different cancer treatments.
Uniqueness: VEGFR 2 Kinase Inhibitor I is unique in its high selectivity for VEGFR-2, which allows for more targeted inhibition of angiogenesis with potentially fewer side effects compared to other multi-target inhibitors .
属性
IUPAC Name |
ethyl 2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-4-23-18(22)16-10(2)15(19-11(16)3)9-13-12-7-5-6-8-14(12)20-17(13)21/h5-9,19H,4H2,1-3H3,(H,20,21)/b13-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUJUSJUVIXDQC-LCYFTJDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C1C)/C=C\2/C3=CC=CC=C3NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15966-93-5 | |
Record name | Vegfr 2 kinase inhibitor I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015966935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VEGFR 2 Kinase inhibitor I | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17061 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VEGFR 2 KINASE INHIBITOR I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U07H877HUF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。